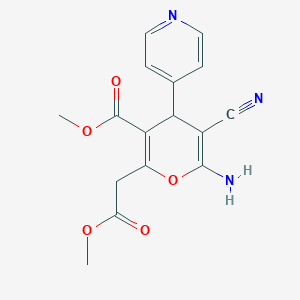

1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

科学的研究の応用

Synthesis and Chemical Reactivity

A fundamental aspect of research on this compound involves its synthesis and reactivity. Research has demonstrated methods for the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This process involves the preparation of 1-sulfonyl-1,2,3-triazoles from terminal alkynes and sulfonyl azides, which react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles. These isopyrroles can be further transformed into a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Applications in Organic Synthesis

The compound and its derivatives have shown utility in facilitating novel organic synthesis pathways. For example, a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles has been developed, providing an efficient method for the synthesis of polysubstituted 3-aminopyrrole derivatives. This reaction exemplifies the use of 1,2,3-triazoles as the [2C]-component in relevant cycloaddition reactions, illustrating their versatility in organic synthesis (Lei, Li, He, & Tang, 2015).

Novel Reactions and Derivatives

Research also extends to exploring novel reactions and the generation of new derivatives. The Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles or 1,2-benzisoxazoles has been shown to afford an efficient method for the synthesis of quinazoline derivatives. This transformation highlights the use of N-sulfonyl-1,2,3-triazole as an aza-[2C]-component in cycloadditions, enabling the rapid synthesis of functionalized imidazole derivatives (Lei, Gao, & Tang, 2016).

Contribution to Material Science

In the realm of material science, derivatives of 1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have been investigated for their potential applications. For instance, novel blend membranes of partially fluorinated copolymers bearing azole functions with sulfonated PEEK for PEMFC operating at low relative humidity have been studied. This research shows the influence of the nature of the N-heterocycle on membrane microstructure, thermal properties, and water uptake, demonstrating the compound’s utility in developing advanced materials (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

特性

IUPAC Name |

1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-9(2)15-7-11(12-8-15)20(18,19)16-5-10(6-16)17-4-3-13-14-17/h3-4,7-10H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPGZSBURGBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)

![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)

![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)